3-Epiturraeanthin
Description
3-Epiturraeanthin (CAS: 22415-24-3) is a lanostane-type triterpenoid derived from the plant Aphanamixis grandifolia . Its molecular formula is C32H50O5 (molecular weight: 514.75 g/mol) , and its structure includes a lanosta-7-ene backbone with a (20S)-configured 21,23:24,25-diepoxy group, a 3α-acetate moiety, and hydroxyl groups at positions 3α and 21 . It is commercially available with a purity of ≥98% and is utilized in life sciences research, particularly in biochemical assays such as ELISA kits for growth factors and cytokines .
Properties
IUPAC Name |
[(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19-,20-,21-,23+,24-,25+,26-,27+,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXAHLRMHMCWBP-CJFZJSPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H](CC[C@@]4(C3=CC[C@H]2C1(C)C)C)[C@@H]5C[C@@H](O[C@H]5O)[C@H]6C(O6)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Epiturraeanthin is primarily obtained through extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The compound is then purified to achieve a high level of purity (>95%) for research and industrial applications.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmacological research and as a synthetic precursor.
Chemical Reactions Analysis
Types of Reactions: 3-Epiturraeanthin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Common Reagents and Conditions: The reactions involving this compound typically use common organic reagents and standard laboratory conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various epoxides and hydroxylated derivatives, while reduction can produce different alcohols and alkanes.
Scientific Research Applications
3-Epiturraeanthin has a wide range of applications in scientific research, including:
Chemistry: It serves as a reference standard and a synthetic precursor for the development of new compounds.
Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Medicine: Research explores its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Epiturraeanthin involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects through modulation of cellular signaling pathways and enzyme activities. These interactions can lead to various biological responses, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural and physicochemical differences between 3-Epiturraeanthin and structurally or functionally related compounds:
Pharmacokinetic and Stability Considerations
Biological Activity
Chemical Structure and Properties
3-Epiturraeanthin is characterized by its unique flavonoid structure, which contributes to its various biological activities. Its molecular formula is , and it possesses several hydroxyl groups that are essential for its antioxidant properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
These values indicate that this compound has a moderate capacity to inhibit oxidative processes compared to standard antioxidants like ascorbic acid.
Antibacterial Activity
Research has demonstrated that this compound possesses antibacterial properties against a range of bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 10 |
These results suggest that the compound could be beneficial in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549).
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.
Case Study 1: Antioxidant Efficacy in Animal Models
A recent study investigated the effects of this compound on oxidative stress in rats subjected to induced oxidative damage. The treatment group receiving 10 mg/kg body weight exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the control group.
Case Study 2: Antibacterial Properties in Clinical Settings
Another study assessed the efficacy of this compound in a clinical setting against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a reduction in infection severity and improved healing times compared to those receiving standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
